molecular formula C10H21ClN2O B1398438 2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride CAS No. 1220029-00-4

2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride

Cat. No. B1398438
M. Wt: 220.74 g/mol
InChI Key: CHNKGBWUSLGRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride (2-ACMPA-HCl) is a synthetic compound that has been used in numerous scientific research applications. It is typically used as an intermediate for the synthesis of various compounds, such as peptides and peptidomimetics. 2-ACMPA-HCl is also used as a substrate in enzymatic assays and to study the properties of enzymes and other proteins.

Scientific Research Applications

Hydroaminomethylation of Oleochemicals

Hydroaminomethylation (HAM) of vegetable oils is presented as a straightforward and effective method for synthesizing valuable functionalized bio-based compounds with potential industrial applications. This review explores the history and recent developments of HAM, focusing on reaction conditions and the variety of amines grafted onto alkyl chains of vegetable oils. Bifunctional HAM-products, which may serve as monomers in polymer chemistry or as bio-based surface-active agents, are of particular interest. The review also discusses the catalytic species' ligands, comparing the results obtained with phosphanes and amines to highlight HAM's role in accessing functionalized bio-based compounds with industrial potential (Vanbésien et al., 2018).

Applications in Food Science

In the context of food science, discussions about acrylamide formation and mitigation highlight the relevance of understanding the chemical properties and reactions of nitrogen-containing compounds in various matrices. Acrylamide, a compound formed through reactions involving amino acids like asparagine, has been extensively studied for its health implications, leading to research on mitigating its formation in food products. This area of study showcases the broader implications of chemical reactions involving amino compounds in health and safety regulations within the food industry. While "2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride" itself is not mentioned, the methodologies and concerns around similar compounds are relevant for industries and research focused on chemical safety and novel applications (Pedreschi et al., 2014).

properties

IUPAC Name

2-amino-N-cyclohexyl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,11)9(13)12-8-6-4-3-5-7-8;/h8H,3-7,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNKGBWUSLGRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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